molecular formula C10H12N2O2 B3038603 8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 870064-85-0

8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B3038603
CAS No.: 870064-85-0
M. Wt: 192.21 g/mol
InChI Key: GQOMNROUYXDZGL-UHFFFAOYSA-N
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Description

8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2,4-dimethylphenol with a suitable aminating agent, followed by cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Another heterocyclic compound with potential biological activity.

    4-Amino-2,6-dimethylpyridine: Known for its use in various chemical syntheses.

    2,4-Dimethyl-1,3-oxazole: A structurally related compound with different chemical properties.

Uniqueness

8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

8-amino-2,4-dimethyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-10(13)12(2)8-5-3-4-7(11)9(8)14-6/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOMNROUYXDZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC(=C2O1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870064-85-0
Record name 8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 3
8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 4
8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 5
8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 6
8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one

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